molecular formula C17H19ClN4O5S B3004182 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 899733-84-7

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No.: B3004182
CAS No.: 899733-84-7
M. Wt: 426.87
InChI Key: CSHZIBPKKRFPHE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by elemental analyses and spectral data . Several dimeric forms were optimized at three DFT levels, achieving good agreement with the experimental spectra in the solid state .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. The structures of target compounds were confirmed by elemental analyses and spectral data .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the average weight of a similar compound, SD-0006, is 397.858 and its chemical formula is C20H20ClN5O2 .

Mechanism of Action

Target of Action

Similar compounds with a pyrazoline core have been found to exhibit affinity towards cholinesterase (ache and bche) active sites . These enzymes play a crucial role in neurological functions, and their inhibition can have significant effects on neurological disorders.

Mode of Action

The compound likely interacts with its targets through a selective inhibition mechanism . This interaction can alter the normal functioning of the target enzymes, leading to changes in the biochemical processes they regulate.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the subsequent changes in biochemical pathways. For instance, if the compound inhibits AChE and BChE, it could lead to increased acetylcholine levels, potentially affecting neurological functions and manifesting as neuroprotective effects .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, material should be handled with caution and any direct contact with the product should be avoided .

Future Directions

Future research could focus on identifying new substituents with more interactions through molecular docking calculations . Additionally, the development of new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest could be explored .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O5S/c1-2-11(7-23)19-16(24)17(25)20-15-13-8-28(26,27)9-14(13)21-22(15)12-5-3-10(18)4-6-12/h3-6,11,23H,2,7-9H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHZIBPKKRFPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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